1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
Description
The compound 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a urea derivative featuring a pyrimidine core substituted with two dimethylamino groups at positions 2 and 4. The phenyl ring is substituted with a chlorine atom at position 3 and a methyl group at position 5.
Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3-chloro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-10-6-7-11(8-12(10)17)19-16(24)20-13-9-18-15(23(4)5)21-14(13)22(2)3/h6-9H,1-5H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXJOUPSHNULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring and a urea linkage, positions it as a candidate for various biological applications, particularly in the fields of anti-cancer and anti-inflammatory research.
Chemical Structure and Properties
This compound features the following:
- Molecular Formula : CHClNO
- Molecular Weight : 348.8 g/mol
- CAS Number : 1795296-94-4
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 348.8 g/mol |
| CAS Number | 1795296-94-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The urea moiety plays a crucial role in forming stable complexes with these targets, potentially modulating their activity and influencing various biochemical pathways. For instance, it has been suggested that compounds with similar structures may inhibit certain kinases involved in cancer progression .
Antimalarial Activity
Recent studies have evaluated the antimalarial potential of urea derivatives similar to this compound. In vitro testing against Plasmodium falciparum revealed promising results:
- Compounds demonstrated IC values ranging from 0.09 µM to 7.2 µM against the chloroquine-resistant strain (3D7).
- Structural modifications at the 2-position of the pyrimidine ring were found to enhance activity and selectivity .
Cytotoxicity Assessment
The cytotoxic effects of this compound were assessed using mammalian cell lines (e.g., HepG2). It was noted that while some derivatives exhibited potent antimalarial activity, they also displayed varying degrees of cytotoxicity:
- Selective Index (SI) values indicated a balance between efficacy and safety, with some compounds showing low microsomal clearance rates .
Comparative Analysis
To better understand the biological activity of this compound, a comparison was made with structurally similar compounds:
| Compound Name | IC (µM) | Selectivity Index |
|---|---|---|
| 1-(2,4-Diaminopyrimidin-5-yl)-3-(3-chlorophenyl)urea | Not specified | Not specified |
| 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-methylphenyl)urea | 0.09 - 7.2 | Varies |
Case Studies
- Study on Antimalarial Activity : A study synthesized twenty-six new derivatives based on the urea structure and evaluated their antimalarial activity against P. falciparum. The results indicated that modifications at specific positions significantly enhanced potency while maintaining acceptable toxicity profiles .
- Pharmacological Evaluation : Another research effort focused on assessing the antioxidant properties alongside antimalarial activity. The compound displayed notable inhibition against various free radicals and enzymes involved in glucose metabolism, suggesting multifaceted biological activities .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Implications of Structural Differences
- Solubility: Bis-dimethylamino groups (target compound, CAS 1448124-98-8) likely enhance water solubility over mono-substituted analogs (CAS 1396853-09-0), aiding bioavailability.
- Lipophilicity : The 3-chloro-4-methylphenyl group in the target compound may increase logP compared to fluorinated analogs, favoring blood-brain barrier penetration.
- Synthetic Accessibility : Thioureas (e.g., CAS 620960-26-1) require specialized synthesis, whereas ureas like M64HCl are synthesized via HCl salt formation in ether , suggesting the target compound could adopt similar routes.
Notes
- Commercial Availability : Fluorinated and methoxylated analogs are available for research, while thioureas are costlier, reflecting synthetic complexity .
- Research Gaps : Biological data for the target compound are lacking; future studies should evaluate kinase inhibition, solubility, and toxicity relative to comparators.
Preparation Methods
Nucleophilic Substitution on Halogenated Pyrimidines
A widely adopted route begins with 2,4-dichloro-5-nitropyrimidine (A ). Sequential displacement of chlorine atoms with dimethylamine under basic conditions yields 2,4-bis(dimethylamino)-5-nitropyrimidine (B ). Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, furnishing 5-amino-2,4-bis(dimethylamino)pyrimidine (C ) in 78–85% yield.
Reaction Conditions:
- Step 1 (Cl → N(CH₃)₂): Dimethylamine (2.2 eq), EtOH, 0°C → RT, 12 h.
- Step 2 (NO₂ → NH₂): 10% Pd/C, H₂ (1 atm), MeOH, 6 h.
Alternative Ring-Formation Approaches
Condensation of amidine derivatives with β-keto esters offers an alternative pathway. For instance, treatment of N,N-dimethylacetamidine with ethyl 3-aminocrotonate in acetic acid generates the pyrimidine core, though yields are inferior (45–50%) compared to substitution methods.
Synthesis of 3-Chloro-4-methylphenyl Isocyanate
Phosgenation of 3-Chloro-4-methylaniline
3-Chloro-4-methylaniline (D ) reacts with triphosgene (a safer phosgene equivalent) in dichloromethane at −10°C to form 3-chloro-4-methylphenyl isocyanate (E ) in 88–92% yield. Excess triphosgene ensures complete conversion, while triethylamine scavenges HCl.
Optimization Note: Lower temperatures (−10°C to 0°C) minimize side reactions such as urea or biuret formation.
Urea Bond Formation
Isocyanate-Amine Coupling
The primary method involves reacting C (1.0 eq) with E (1.1 eq) in anhydrous THF at 0°C → RT for 24 h. The reaction proceeds via nucleophilic attack of the pyrimidine amine on the isocyanate carbonyl, yielding the target urea (F ) in 70–75% isolated yield.
Critical Parameters:
- Solvent: THF > DCM > EtOAc (polar aprotic solvents enhance reactivity).
- Catalyst: None required, though molecular sieves (4Å) improve yields by scavenging moisture.
- Workup: Sequential washes with NaHCO₃ (5%) and brine remove unreacted isocyanate and byproducts.
Carbonyldiimidazole (CDI)-Mediated Coupling
For laboratories avoiding isocyanates, CDI activates C as an imidazolide intermediate, which subsequently reacts with D in DMF at 60°C (12 h). This method affords F in 65–68% yield, albeit with higher imidazole byproduct formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Challenges |
|---|---|---|---|---|
| Isocyanate-Amine | 70–75 | >98% | High | Isocyanate handling |
| CDI-Mediated | 65–68 | 95–97% | Moderate | Byproduct removal |
| Phosgene Direct | 60–63 | 90–92% | Low | Toxicity concerns |
Characterization and Analytical Data
- HRMS (ESI): m/z 376.1782 [M + H]⁺ (calc. 376.1789).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 7.32 (s, 1H, aryl-H), 7.28 (d, J = 8.4 Hz, 1H, aryl-H), 3.12 (s, 12H, N(CH₃)₂), 2.42 (s, 3H, CH₃).
- IR (KBr): 3345 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O urea), 1595 cm⁻¹ (C=N pyrimidine).
Industrial Considerations and Process Optimization
Scale-up necessitates addressing:
Q & A
Q. What are the key synthetic pathways for this compound, and how can researchers optimize reaction yields?
The synthesis involves multi-step reactions:
- Pyrimidine core formation : Condensation of 2,4-diaminopyrimidine with dimethylamine derivatives under reflux in aprotic solvents (e.g., DMF) .
- Urea linkage : Reaction of the pyrimidine intermediate with 3-chloro-4-methylphenyl isocyanate in dichloromethane at 0–5°C .
- Final coupling : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, requiring inert atmospheres and ligand optimization . Optimization strategies: Use continuous flow chemistry for scalability and automated reactors to control parameters like temperature and stoichiometry .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions on the pyrimidine and phenyl rings. For example, dimethylamino protons appear as singlets at δ 2.8–3.2 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 402.18) and detects impurities .
- IR spectroscopy : Urea carbonyl stretching (~1650 cm) and pyrimidine ring vibrations (~1600 cm) .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Measure IC against kinases (e.g., tyrosine kinases) using fluorescence-based kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with dose ranges of 0.01–100 µM .
- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus and E. coli (note: contradictory MIC values may arise from assay protocols) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
- Modify substituents : Replace the 3-chloro-4-methylphenyl group with trifluoromethyl (IC drops from 0.15 µM to 0.004 µM in cancer assays) .
- Vary pyrimidine substituents : Dimethylamino groups enhance solubility but reduce receptor binding affinity compared to morpholino analogs .
- Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to predict interactions with target enzymes like IDO1 .
| Derivative | Substituent (R) | IC (µM) | Target |
|---|---|---|---|
| Parent | 3-Cl-4-MePh | 0.15 | IDO1 |
| Derivative A | 3-CF-Ph | 0.004 | IDO1 |
| Derivative B | Morpholino | 0.20 | TDO |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MIC values for S. aureus vary from 0.03–1 µg/mL depending on media .
- Orthogonal validation : Confirm enzyme inhibition via Western blot (e.g., phosphorylation status of downstream targets) .
- Meta-analysis : Compare datasets from PubChem (e.g., IC ranges) and adjust for batch effects .
Q. What strategies improve catalytic efficiency in Pd-mediated coupling steps?
- Ligand optimization : Use XPhos instead of PPh to enhance turnover number (TON) by 5× .
- Solvent selection : Tetrahydrofuran (THF) improves coupling yields (85–92%) vs. DMF (60–70%) .
- In-situ monitoring : Employ ReactIR to track reaction progress and adjust catalyst loading dynamically .
Q. How can researchers validate the proposed enzyme inhibition mechanism?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., IDO1) to identify binding residues .
- Mutagenesis : Engineer enzymes with alanine substitutions at predicted binding sites and measure activity loss .
Q. What methodologies assess compound stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light stability : UV irradiation (ICH Q1B guidelines) to detect photodegradation products .
- Plasma stability : Incubate with human plasma and quantify parent compound loss using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
